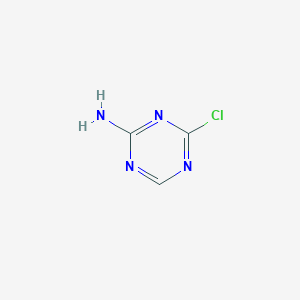

4-Chloro-1,3,5-triazin-2-amine

Vue d'ensemble

Description

4-Chloro-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an amine. The reaction typically occurs in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the process . The reaction can be carried out under conventional heating or using microwave irradiation to achieve higher yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure high yields and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms in the triazine ring.

Cyclization: This compound can undergo intramolecular cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium carbonate, potassium carbonate

Solvents: Dioxane, water, tetrahydrofuran

Conditions: Room temperature to reflux, microwave irradiation for enhanced reaction rates

Major Products

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

4-Chloro-1,3,5-triazin-2-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique chlorine substitution pattern allows for diverse reactivity in nucleophilic substitution reactions, facilitating the formation of various derivatives that can be tailored for specific applications.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound acts by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | High |

| Pseudomonas aeruginosa | High |

| Bacillus subtilis | Moderate |

| Streptococcus pyogenes | Low |

Antiviral and Anticancer Research

The compound has also been investigated for its antiviral and anticancer properties. Derivatives of this compound have shown potential as anticancer agents in various studies. For instance, a study synthesized molecular hybrids incorporating this triazine structure and evaluated their cytotoxicity against human cancer cell lines (HCT-116, MCF-7, HeLa). One derivative demonstrated an IC50 value of 3.6 μM against colorectal cancer cells .

Medicinal Chemistry

Therapeutic Potential

Research has explored the potential of this compound derivatives as therapeutic agents. The structural modifications of these compounds have been linked to enhanced biological activity. For example, compounds designed with specific substituents showed improved anticancer efficacy compared to their parent structures .

Industrial Applications

Dyes and Herbicides

In the industrial sector, this compound is utilized in producing dyes and herbicides. Its reactivity allows for the development of various chemical products that are essential in agriculture and manufacturing.

Case Studies

-

Synthesis of Anticancer Agents

A study focused on synthesizing new triazine-based compounds with sulfonamide fragments revealed promising anticancer activity. The research highlighted the importance of substituent variations on the imidazolidinyl ring in enhancing cytotoxic effects against cancer cells . -

Antiviral Activity Evaluation

Another investigation into triazine derivatives demonstrated their potential as antiviral agents against herpes simplex virus type 1 (HSV-1). The study reported that certain trialkoxy-substituted derivatives exhibited high selectivity indices and significant antiviral activity .

Mécanisme D'action

The mechanism of action of 4-Chloro-1,3,5-triazin-2-amine and its derivatives involves their interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial survival . In anticancer research, the compound may interfere with cellular processes such as DNA replication and repair, leading to cell death . The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.

1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in water treatment and as a precursor for disinfectants.

2-Amino-4-chloro-6-phenyl-1,3,5-triazine: Investigated for its antimicrobial properties.

Uniqueness

4-Chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its chlorine atom makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives. This versatility makes it a valuable compound in both research and industrial applications .

Activité Biologique

4-Chloro-1,3,5-triazin-2-amine, a derivative of the 1,3,5-triazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The triazine core is known for its ability to interact with biological targets, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The chemical structure of this compound features a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. The presence of the chlorine atom at the 4-position and an amino group at the 2-position enhances its reactivity and biological interactions.

Antimicrobial Activity

- Antibacterial Properties : Research indicates that triazine derivatives exhibit significant antibacterial activity. For instance, modifications to the triazine core with various substituents have shown enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of amino (-NH-) and ether (-O-) linkers has been particularly effective in improving antibacterial efficacy .

- Antifungal Activity : Some studies have demonstrated that triazine derivatives can inhibit fungal growth. The structure-activity relationship (SAR) suggests that specific substitutions on the triazine ring can lead to increased antifungal potency.

Antiviral Activity

- Anti-HSV Activity : A study on trisubstituted 1,3,5-triazines highlighted their antiviral efficacy against herpes simplex virus type 1 (HSV-1). Certain derivatives showed high selectivity indices and low cytotoxicity, indicating their potential as antiviral agents . For example, a trialkoxy-substituted triazine derivative exhibited an EC50 value of 1.87 µM with an IC50 of 479.8 µM, leading to a selectivity index of 256.6.

Anticancer Activity

- Anti-proliferative Effects : The anti-cancer properties of this compound have been evaluated against various cancer cell lines. Research has shown that certain derivatives display significant anti-proliferative activity in MCF-7 breast cancer cells and HCT-116 colon cancer cells. For instance, specific triazine-hydrazone derivatives demonstrated IC50 values ranging from 3.98 to 10.44 µM against these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves modulation of estrogen receptors (ERα and ERβ), leading to altered cellular signaling pathways that promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is heavily influenced by their substituents. Studies indicate:

- Substituent Effects : The nature and position of substituents on the triazine ring significantly affect the compound's biological properties. For example, compounds with morpholine or phenylamine substituents have shown enhanced anti-proliferative activity compared to those with methoxy groups .

- Linker Variations : The introduction of various linkers (e.g., -NH-, -O-) can alter the compound's interaction with biological targets, enhancing its antimicrobial and anticancer activities .

Case Studies and Research Findings

A selection of relevant studies highlights the diverse applications of this compound:

Propriétés

IUPAC Name |

4-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVNIJSKNRGBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227869 | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-13-9 | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-chloro-1,3,5-triazin-2-amine in the context of this research?

A: this compound is one of the four metabolites identified during the biodegradation of Reactive Red 141 by Paenibacillus terrigena KKW2-005 []. Its presence, along with other metabolites, helps us understand the breakdown pathway of the dye and assess the potential environmental impact of the biodegradation process. While the decolorization of the dye is positive, the study revealed that this specific metabolite, along with others, still exhibited phytotoxicity, potentially due to the presence of the triazine structure []. This highlights that while biodegradation can decolorize dyes, the resulting metabolites require careful evaluation for their potential toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.